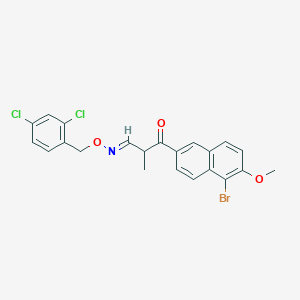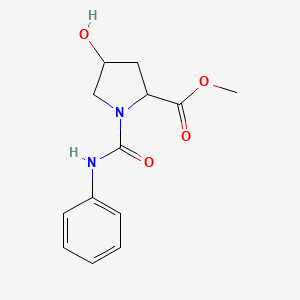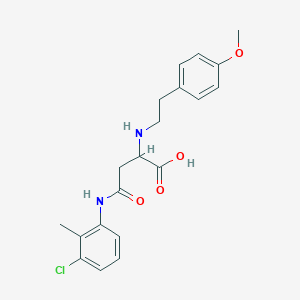
2-(4-chlorophenyl)-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. It is a white crystalline powder that is widely used in scientific research applications.
Mecanismo De Acción
The exact mechanism of action of 2-(4-chlorophenyl)-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide hydrochloride is not fully understood. However, it is believed to act as a dopamine receptor antagonist, which means it blocks the effects of dopamine in the brain. Dopamine is a neurotransmitter that is involved in the regulation of mood, movement, and reward. By blocking dopamine receptors, 2-(4-chlorophenyl)-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide hydrochloride may have a calming effect on the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(4-chlorophenyl)-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide hydrochloride are not fully understood. However, it is believed to have anxiolytic and antipsychotic effects, which means it can reduce anxiety and psychotic symptoms such as delusions and hallucinations. It may also have sedative effects, which means it can induce sleep.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-chlorophenyl)-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide hydrochloride in lab experiments is its high purity and stability. It is also readily available from commercial suppliers. However, one limitation is that its mechanism of action is not fully understood, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-(4-chlorophenyl)-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide hydrochloride. One direction is to further investigate its mechanism of action and its effects on different neurotransmitter systems in the brain. Another direction is to study its potential as a treatment for various psychiatric disorders such as anxiety and schizophrenia. Additionally, it may be useful to explore its potential as a tool for studying the role of dopamine receptors in the brain.
Métodos De Síntesis
The synthesis of 2-(4-chlorophenyl)-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide hydrochloride involves the reaction of 4-chlorobenzylamine with 4-tosylpiperazine in the presence of a base to form 2-(4-chlorophenyl)-N-(4-tosylpiperazin-1-yl)ethylamine. This intermediate is then reacted with acetic anhydride to form the final product, 2-(4-chlorophenyl)-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide hydrochloride.
Aplicaciones Científicas De Investigación
2-(4-chlorophenyl)-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide hydrochloride is widely used in scientific research applications. It is used as a reference standard in analytical chemistry to identify and quantify the compound in various samples. It is also used in drug discovery and development to test the efficacy and safety of potential drugs. Furthermore, it is used in neuroscience research to study the role of piperazine derivatives in the central nervous system.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-N-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethyl]acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O3S.ClH/c1-17-2-8-20(9-3-17)29(27,28)25-14-12-24(13-15-25)11-10-23-21(26)16-18-4-6-19(22)7-5-18;/h2-9H,10-16H2,1H3,(H,23,26);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMIKSVJPJOSSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)CC3=CC=C(C=C3)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-dimethyl-2-({3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}oxy)cyclohexan-1-amine](/img/structure/B2960768.png)
![2-Chloro-N-[[3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl]methyl]acetamide](/img/structure/B2960770.png)

![1-[5-amino-1-(2-hydroxyethyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B2960772.png)


![6-chloro-N-[(4-fluorophenyl)methyl]pyridazine-3-carboxamide](/img/structure/B2960777.png)
![N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbutanamide](/img/structure/B2960778.png)

![2,2-Dimethyl-5-{[(2-methylphenyl)sulfanyl]methylene}-1,3-dioxane-4,6-dione](/img/structure/B2960784.png)

![1-[2-Chloro-4-(4-chlorophenyl)quinolin-3-yl]ethan-1-one](/img/structure/B2960788.png)
